molecular formula C12H9Cl2NO2S B1671186 Eltenac CAS No. 72895-88-6

Eltenac

Cat. No.: B1671186
CAS No.: 72895-88-6
M. Wt: 302.2 g/mol
InChI Key: AELILMBZWCGOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Eltenac interacts with the enzyme cyclo-oxygenase, inhibiting its activity and thereby reducing the synthesis of prostaglandins . This interaction is key to this compound’s role in biochemical reactions, as prostaglandins are involved in various physiological processes, including inflammation and pain sensation .

Cellular Effects

This compound influences cell function by reducing the production of prostaglandins, molecules that are involved in inflammatory responses. This can impact cell signaling pathways and gene expression related to inflammation and pain. By inhibiting cyclo-oxygenase, this compound can alter cellular metabolism, specifically the metabolic pathway that leads to the production of prostaglandins .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme cyclo-oxygenase. By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the production of prostaglandins. This can result in changes in gene expression related to inflammation and pain .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of prostaglandins. By inhibiting the enzyme cyclo-oxygenase, this compound can reduce the production of these molecules, thereby influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a cyclo-oxygenase inhibitor, it is likely that this compound interacts with this enzyme in the cellular locations where it is typically found, such as the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Eltenac can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with thiophene-2-acetic acid in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Eltenac undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pain Management in Equines

Eltenac has been extensively studied for its effectiveness in alleviating pain in horses. A notable study demonstrated that a single intravenous injection of this compound provided significant pain relief for up to 24 hours post-administration . This makes it a valuable option for treating acute pain conditions in equine patients.

Comparison with Other NSAIDs

Research has compared the efficacy of this compound with other NSAIDs, such as flunixin meglumine. One study indicated that this compound produced comparable results in managing experimentally induced carpitis, a painful condition affecting horse joints . This comparative analysis helps veterinarians choose the most effective treatment options based on specific clinical scenarios.

Safety and Toxicity Studies

Safety assessments are critical in veterinary pharmacology. A toxicity study involving intravenous administration of this compound to horses highlighted potential adverse effects, emphasizing the need for careful dosage management . Such studies are essential for establishing safe usage guidelines and understanding the drug's side effect profile.

Efficacy of this compound vs. Flunixin Megumine

Study ReferenceTreatment GroupDosagePain Relief DurationSignificant Findings
This compoundIV24 hoursSignificant pain relief after injection
Flunixin MegumineIV24 hoursComparable pain relief; effective in carpitis

Adverse Effects Reported

Study ReferenceAdverse Effects ObservedFrequency
Gastrointestinal upset15%
Injection site reactions10%

Case Study 1: Management of Laminitis

In a clinical setting, this compound was administered to a horse diagnosed with laminitis. The treatment resulted in marked improvement in mobility and reduction of pain scores within 48 hours, showcasing its effectiveness in chronic inflammatory conditions .

Case Study 2: Post-Surgical Pain Relief

A study involving post-surgical recovery in horses highlighted that those treated with this compound experienced less postoperative pain compared to those receiving placebo treatment. The results indicated a significant decrease in pain scores measured using standardized veterinary scales .

Biological Activity

Eltenac, chemically known as 4-[(2,6-dichlorophenyl) amino]-3-thiopheneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for horses. This article explores its biological activity, including pharmacological effects, toxicity, and clinical efficacy based on diverse studies and findings.

Pharmacological Properties

This compound exhibits anti-inflammatory and analgesic properties through its mechanism of action as a cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Table 1: Comparison of COX Inhibition by this compound and Other NSAIDs

NSAIDCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
This compoundModerateHigh1:3
FlunixinHighModerate3:1
PhenylbutazoneHighLow5:1

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in managing pain and inflammation in horses. A double-blind study evaluated its efficacy compared to flunixin meglumine in horses with induced carpitis. Results indicated that this compound provided comparable analgesic effects while exhibiting a favorable safety profile.

Case Study: Efficacy in Horses

In a controlled trial involving 30 horses, those treated with this compound showed significant improvement in lameness scores and reduced inflammatory markers compared to the control group receiving saline. The study highlighted the drug's potential for managing acute inflammatory conditions in equines .

Toxicity and Safety Profile

This compound has been assessed for its toxicity through various studies. A notable toxicity study involved administering different dosages to horses over a period of 15 days. The findings revealed:

  • Dose-Dependent Effects : At higher doses (2.5 mg/kg), some horses developed mild gastric ulcers and changes in white blood cell counts.
  • Biochemical Changes : Decreases in total protein, albumin, and globulin levels were observed, indicating potential hepatic effects .

Table 2: Observed Toxicity Symptoms in Horses

Dosage (mg/kg)Symptoms Observed
0.5No significant adverse effects
1.5Mild gastrointestinal discomfort
2.5Gastric ulcers; ventral edema

Research Findings

Recent studies have expanded on the biological activity of this compound beyond its primary anti-inflammatory effects. Research indicates potential roles in modulating immune responses and influencing metabolic pathways.

Anti-Inflammatory Mechanism

This compound's anti-inflammatory action is primarily attributed to its ability to inhibit COX-2 selectively, leading to decreased production of pro-inflammatory cytokines. This mechanism is crucial for managing conditions characterized by excessive inflammation.

Metabolic Impact

Investigations into the metabolic effects of this compound suggest alterations in lipid metabolism and liver enzyme activity, which could be relevant for understanding its broader implications on equine health .

Properties

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELILMBZWCGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223184
Record name Eltenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72895-88-6
Record name Eltenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72895-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltenac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72895-88-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
O=C(Cc1cscc1Nc1c(Cl)cccc1Cl)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)Cc1cscc1Nc1c(Cl)cccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

31 g (0.11 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetonitrile are boiled in a solution of 110 g of sodium hydroxide in 450 ml of water and 220 ml of methanol for 4 hours. The mixture is diluted with 2 liters of warm water and extracted with toluene, the aqueous phase is acidified and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid, which has formed, is filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

30.1 g (0.1 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetamide are warmed to 100° in 135 ml of concentrated sulfuric acid and 49 ml of water for 3 hours. The mixture is poured onto ice, and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid which has formed in filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Name
4-(2,6-dichloroanilino)-3-thiophenacetamide
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

393 mg (1 mmole) of 4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester are subjected to hydrogenolysis (in a mixture of 100 ml of ethyl acetate and 10 ml of glacial acetic acid in a circulatory hydrogenation apparatus in the presence of 50 mg of 10 percent strength palladium-on-active charcoal at room temperature and under atmospheric pressure) until the theoretical amount of hydrogen has been taken up. The catalyst is filtered off, the filtrate is concentrated in vacuo, and the residue is dissolved in 1 N sodium hydroxide solution. The aqueous solution is extracted with toluene, and the product phase is acidified with 1 N hydrochloric acid and extracted again with toluene. The organic phase is dried and concentrated. 4-(2,6-Dichloroanilino)-3-thiophenacetic acid (m. 179° to 180°) is obtained.
Name
4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eltenac
Reactant of Route 2
Reactant of Route 2
Eltenac
Reactant of Route 3
Eltenac
Reactant of Route 4
Eltenac
Reactant of Route 5
Reactant of Route 5
Eltenac
Reactant of Route 6
Reactant of Route 6
Eltenac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.